molecular formula C6H8O2 B3433498 1-Acetoxy-1,3-butadiene CAS No. 35694-20-3

1-Acetoxy-1,3-butadiene

Cat. No.: B3433498
CAS No.: 35694-20-3
M. Wt: 112.13 g/mol
InChI Key: NMQQBXHZBNUXGJ-SNAWJCMRSA-N
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Mechanism of Action

Target of Action

1-Acetoxy-1,3-butadiene (1-ABD) is a chemical compound that primarily targets the molecular structures involved in cycloaddition reactions . It participates as a 2Π or 4Π diene in these reactions .

Mode of Action

1-ABD interacts with its targets through cycloaddition reactions . These reactions involve the formation of a cyclic adduct through the addition of a diene (a molecule with two alternating double bonds) and a dienophile (a molecule that can react with the diene). In this case, 1-ABD acts as the diene .

Biochemical Pathways

The primary biochemical pathway affected by 1-ABD is the acetoxylation of 1,3-butadiene (BD) . This reaction occurs in the gas phase and is catalyzed by palladium-potassium acetate (Pd-KOAc). The product of this reaction is 1-ABD .

Pharmacokinetics

Some physical properties that may influence its adme (absorption, distribution, metabolism, and excretion) properties include its boiling point (60-61 °c at 40 mmhg) and its density (0945 g/mL at 25 °C) .

Result of Action

The primary result of 1-ABD’s action is the formation of cyclic adducts through cycloaddition reactions . These adducts can have various molecular and cellular effects, depending on the specific reaction and the molecules involved.

Biochemical Analysis

Biochemical Properties

It is known that this compound participates as 2Π or 4Π diene in cycloaddition reactions

Molecular Mechanism

It is known that it can participate in cycloaddition reactions , but the specifics of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented.

Preparation Methods

1-Acetoxy-1,3-butadiene can be synthesized through several methods:

Chemical Reactions Analysis

1-Acetoxy-1,3-butadiene undergoes various chemical reactions, including:

Scientific Research Applications

1-Acetoxy-1,3-butadiene has several applications in scientific research:

Comparison with Similar Compounds

1-Acetoxy-1,3-butadiene can be compared with other similar compounds, such as:

Properties

IUPAC Name

[(1E)-buta-1,3-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQQBXHZBNUXGJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189208
Record name 1,3-Butadienyl acetate, (1E)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515-76-0, 35694-20-3
Record name 1,3-Butadienyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Butadienyl acetate, (1E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Butadienyl acetate, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-butadienyl acetate
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Record name 1,3-BUTADIENYL ACETATE, (1E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 1-acetoxy-1,3-butadiene and what makes it synthetically useful?

A1: this compound is an organic compound with the molecular formula C6H8O2. [] It serves as a versatile building block in organic synthesis, particularly in Diels-Alder reactions. Its utility stems from its ability to act as a diene, reacting with various dienophiles to form six-membered rings. []

Q2: Does the stereochemistry of this compound impact its reactivity?

A3: Yes, this compound exists as both (E) and (Z) isomers. The isomeric composition can influence the regio- and stereoselectivity of the Diels-Alder reaction. [] Studies have shown that specific isomers exhibit different levels of inhibition in vinyl acetate polymerization, with the cis form being a more potent inhibitor than the trans form. []

Q3: Can you provide an example where the regioselectivity of the Diels-Alder reaction with this compound is crucial for the synthesis of a natural product?

A4: In the synthesis of the monoterpenoid lactone (±)-o-mentha-1,3-dien-1→8-olide, the Diels-Alder reaction of 3-carbethoxy-5,5-dimethyl-2(5H)-furanone with this compound proceeds with high regio- and stereoselectivity, affording the desired acetoxy lactone intermediates in a controlled manner. [] This control over the reaction outcome is vital for achieving the desired stereochemistry in the final natural product.

Q4: Beyond its use in Diels-Alder reactions, what other synthetic applications does this compound have?

A5: Research demonstrates the applicability of this compound in reactions with selenocarbonyl compounds. For instance, selenoaldehydes and selenoketones, generated in situ, react with this compound to yield cycloadducts in good yields, showcasing its versatility as a building block. []

Q5: Are there any computational studies investigating the reactivity of this compound?

A6: Yes, theoretical calculations using methods like ab initio (3-21G*) have been employed to investigate the Diels-Alder reactivity of keto vinylphosphonates with this compound. [] These calculations provide valuable insights into the electronic factors governing the regioselectivity of the reaction, supporting experimental observations.

Q6: Can this compound be used in electrochemical reactions?

A8: While not directly covered in the provided papers, research indicates that structurally similar conjugated dienes, like 1,3-butadiene and isoprene, undergo oxidative dimerization or dimethoxylation at graphite, platinum, or glassy carbon anodes in methanol/NaClO4. [] Given the structural similarities, it's plausible that this compound might exhibit comparable electrochemical behavior.

Q7: Does the research mention any specific analytical techniques used to characterize this compound or its reaction products?

A9: Although not explicitly detailed, the research papers suggest the use of various spectroscopic techniques for characterization. Infrared (IR) spectroscopy likely helps in identifying functional groups and isomeric forms. [] Ultraviolet (UV) spectroscopy assists in analyzing conjugated systems. [] Additionally, mass spectrometry (MS) aids in determining molecular weight and fragmentation patterns, while nuclear magnetic resonance (NMR) spectroscopy helps elucidate the structures of the reaction products. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.